molecular formula C24H21N7O2 B2586250 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone CAS No. 1797730-67-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone

Cat. No. B2586250
CAS RN: 1797730-67-6
M. Wt: 439.479
InChI Key: VCFXOMVYYJFOHU-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their potential as anticancer agents .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In a related study, a series of 4-(1H-1,2,4-triazol-1-yl)benzamides were characterized by 1H NMR, 13C NMR, and HR-MS .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Research studies have synthesized various derivatives of triazole, pyridazinone, and methanone, highlighting their potential in antimicrobial and antifungal applications. For instance, compounds featuring the triazole moiety have shown variable and modest activity against bacteria and fungi. This demonstrates the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Drug Design

  • The triazole derivatives have been a focal point in drug design due to their significant biological activities. These compounds have been synthesized through various methods and have shown promise in treating various conditions. For instance, the synthesis of 1,2,4-triazole derivatives and their potential as antimicrobial agents have been a notable area of study, reflecting the versatility of these compounds in drug design and synthesis (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Bioactive Compound Synthesis

  • The incorporation of the triazole moiety in various bioactive compounds has been an area of interest. Compounds with this moiety have been synthesized and evaluated for their biological activities, including antimicrobial and antitumoral activities. This demonstrates the potential of these compounds in developing new therapeutics for various diseases (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Mechanism of Action

Pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion), of a compound can greatly affect its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed and distributed throughout the body. Metabolism and excretion rates can determine how long the compound stays in the body and continues to exert its effects .

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For example, certain enzymes or proteins in the body might enhance or inhibit the compound’s activity .

properties

IUPAC Name

phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-25-16-26-31/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXOMVYYJFOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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